molecular formula C11H11FN4O2S B3085498 N-(4-fluorophenyl)-2-hydrazinopyridine-3-sulfonamide CAS No. 1156384-82-5

N-(4-fluorophenyl)-2-hydrazinopyridine-3-sulfonamide

Cat. No. B3085498
M. Wt: 282.30
InChI Key: CRGKHRVCQLEPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-fluorophenyl)-2-hydrazinopyridine-3-sulfonamide” belongs to a class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, a Schiff base compound was synthesized with condensation of 3,5-diiodosalicylaldehyde and sulfadiazine .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . The static electron densities of these compounds were extracted from high-resolution X-ray diffraction data using the nucleus-centered finite multipole expansion technique .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of strong stable hydrogen bonded N–H···N intermolecular interactions and weak intramolecular interactions C–H···O and N–H···O .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using spectroscopic techniques like FT–IR and FT–Raman . The vibrations of the disubstituted phenyl ring have been adopted using Wilson’s scheme .

Safety And Hazards

Safety data sheets for similar compounds suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O2S/c12-8-3-5-9(6-4-8)16-19(17,18)10-2-1-7-14-11(10)15-13/h1-7,16H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGKHRVCQLEPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-hydrazinopyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorophenyl)-2-hydrazinopyridine-3-sulfonamide
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N-(4-fluorophenyl)-2-hydrazinopyridine-3-sulfonamide
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N-(4-fluorophenyl)-2-hydrazinopyridine-3-sulfonamide
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N-(4-fluorophenyl)-2-hydrazinopyridine-3-sulfonamide
Reactant of Route 5
N-(4-fluorophenyl)-2-hydrazinopyridine-3-sulfonamide
Reactant of Route 6
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N-(4-fluorophenyl)-2-hydrazinopyridine-3-sulfonamide

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